(Z)-N'-cyano-3-fluorobenzene-1-carboximidamide
CAS No.: 1431559-90-8
Cat. No.: VC2963365
Molecular Formula: C8H6FN3
Molecular Weight: 163.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1431559-90-8 |
|---|---|
| Molecular Formula | C8H6FN3 |
| Molecular Weight | 163.15 g/mol |
| IUPAC Name | N'-cyano-3-fluorobenzenecarboximidamide |
| Standard InChI | InChI=1S/C8H6FN3/c9-7-3-1-2-6(4-7)8(11)12-5-10/h1-4H,(H2,11,12) |
| Standard InChI Key | RAARJNIPSQIZHI-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)F)C(=NC#N)N |
| Canonical SMILES | C1=CC(=CC(=C1)F)C(=NC#N)N |
Introduction
(Z)-N'-Cyano-3-fluorobenzene-1-carboximidamide is a synthetic organic compound with a molecular formula of C₈H₆FN₃ and a molar mass of 163.15 g/mol . It belongs to the class of carboximidamides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an imidamide group. This compound is of interest due to its unique structural features and potential applications in various fields, including pharmaceuticals and materials science.
Synthesis and Preparation
While specific synthesis protocols for (Z)-N'-Cyano-3-fluorobenzene-1-carboximidamide are not detailed in the available literature, compounds of similar structure are typically synthesized through reactions involving carboxylic acids or their derivatives. Common methods include condensation reactions or the use of cyanating agents to introduce the cyano group.
Potential Applications
Although specific applications of (Z)-N'-Cyano-3-fluorobenzene-1-carboximidamide are not well-documented, compounds with similar structures have been explored for their biological activities, such as antimicrobial or anticancer properties. The presence of a cyano group and a fluorine atom can significantly affect the compound's reactivity and interaction with biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume